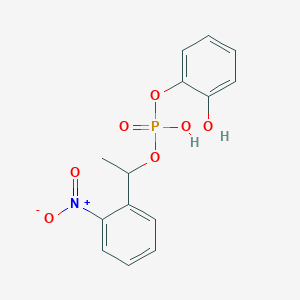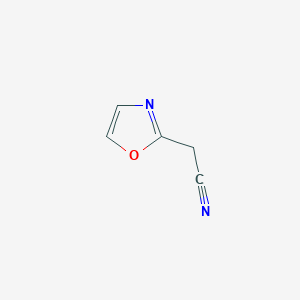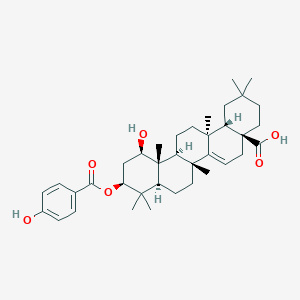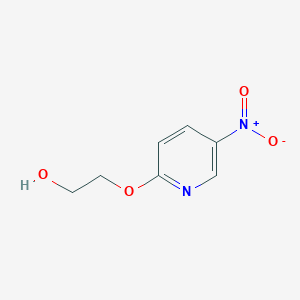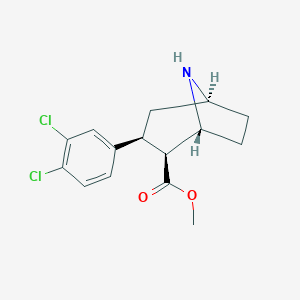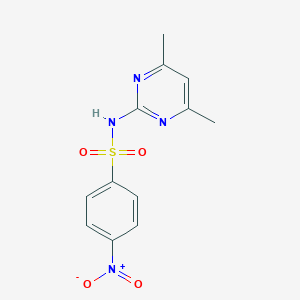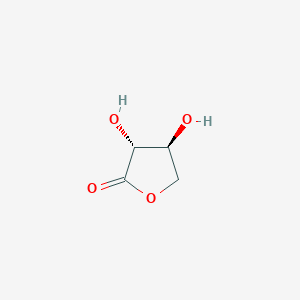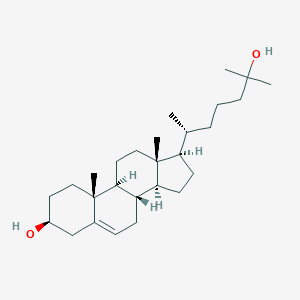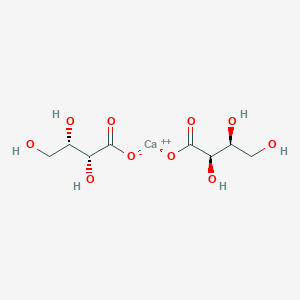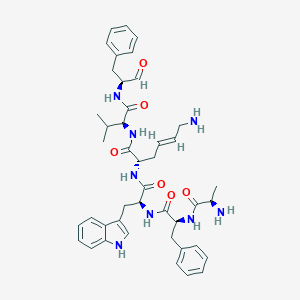
Cyclo(aptlvp)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(aptlvp) is a cyclic peptide that has been synthesized and studied for its potential applications in scientific research. This peptide is composed of five amino acids: alanine (A), proline (P), threonine (T), leucine (L), and valine (V), arranged in a specific sequence. Cyclo(aptlvp) has been shown to have various biochemical and physiological effects, making it a promising tool for studying different biological processes.
Wirkmechanismus
The mechanism of action of Cyclo(aptlvp) is not fully understood, but it is believed to bind to specific protein targets and modulate their activity. The specific protein targets of Cyclo(aptlvp) are still being investigated, but it has been shown to bind to a variety of proteins involved in different biological processes.
Biochemische Und Physiologische Effekte
Cyclo(aptlvp) has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as protein kinase C (PKC) and phospholipase C (PLC). Additionally, Cyclo(aptlvp) has been shown to modulate the activity of ion channels, which are involved in many physiological processes such as muscle contraction and neuronal signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Cyclo(aptlvp) for lab experiments is its specificity for certain protein targets, which allows for the isolation and characterization of these proteins. Additionally, Cyclo(aptlvp) can be easily synthesized using SPPS, making it readily available for research purposes. However, one of the limitations of Cyclo(aptlvp) is its potential for non-specific binding to other proteins, which can complicate experimental results.
Zukünftige Richtungen
There are several future directions for the study of Cyclo(aptlvp). One potential application is its use as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to identify the specific protein targets of Cyclo(aptlvp) and to elucidate its mechanism of action. Finally, the synthesis of Cyclo(aptlvp) analogs with improved binding specificity and activity could lead to the development of more effective research tools and potential therapeutic agents.
Conclusion:
In conclusion, Cyclo(aptlvp) is a cyclic peptide with various potential applications in scientific research. Its specificity for certain protein targets and ability to modulate their activity make it a promising tool for studying different biological processes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
Cyclo(aptlvp) can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. SPPS involves attaching the first amino acid to a solid support, followed by the addition of subsequent amino acids in a specific sequence. Once the peptide is fully synthesized, it can be cleaved from the solid support and purified using various techniques such as high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Cyclo(aptlvp) has been used in various scientific research applications, particularly in the field of biochemistry. One of the notable applications is its use as a ligand for the identification and purification of proteins. Cyclo(aptlvp) can bind to specific proteins, allowing for their isolation and characterization. Additionally, this peptide has been used to study protein-protein interactions, which are essential for many biological processes.
Eigenschaften
CAS-Nummer |
156586-93-5 |
|---|---|
Produktname |
Cyclo(aptlvp) |
Molekularformel |
C43H54N8O6 |
Molekulargewicht |
778.9 g/mol |
IUPAC-Name |
(E,2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]hex-4-enamide |
InChI |
InChI=1S/C43H54N8O6/c1-27(2)38(43(57)47-32(26-52)22-29-14-6-4-7-15-29)51-40(54)35(20-12-13-21-44)48-42(56)37(24-31-25-46-34-19-11-10-18-33(31)34)50-41(55)36(49-39(53)28(3)45)23-30-16-8-5-9-17-30/h4-19,25-28,32,35-38,46H,20-24,44-45H2,1-3H3,(H,47,57)(H,48,56)(H,49,53)(H,50,55)(H,51,54)/b13-12+/t28-,32+,35+,36+,37+,38+/m1/s1 |
InChI-Schlüssel |
QPXCNWUMSXMCKP-KVAXFTCXSA-N |
Isomerische SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](C/C=C/CN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC4=CC=CC=C4)C=O)N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CC=CCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CC=CCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)N |
Sequenz |
AFWXVF |
Synonyme |
cyclo(Ala-Phe-Trp-Lys-Val-Phe) cyclo(APTLVP) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




